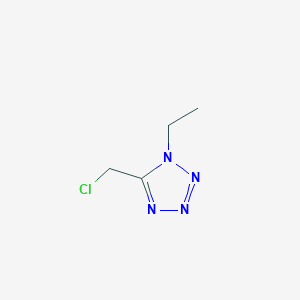![molecular formula C20H17F2N3O2S B2396966 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097929-59-2](/img/structure/B2396966.png)
2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it suitable for use in various scientific experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A practical and green approach has been developed for the synthesis of pyrrolo- and indolo[1,2-a] quinoxalines, utilizing oxidative reactions of 1-(2-aminophenyl) pyrroles with benzylamines. This method highlights the use of environmentally friendly oxidants and iodine as an effective catalyst, showcasing the potential of quinoxaline derivatives in green chemistry (Wang et al., 2015). Additionally, novel methods for the synthesis of N-heterocycle-fused quinoxalines report the use of dimethyl sulfoxide as both a reactant and solvent, presenting a green and efficient approach for producing various quinoxaline derivatives, including pyrrolo[1,2-a]quinoxalines (Xie et al., 2017).
Biological and Pharmacological Research
Quinoxalines are nitrogen-embedded heterocyclic compounds with versatile pharmacological applications. The synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide underline the compound's potential in generating new pharmacologically active compounds. This work emphasizes the ionic nature of the compound and its high reactivity, promising for the development of new drugs (Faizi et al., 2018).
Applications in Organic Electronics
Research into quinoxaline-containing compounds for electronic transport materials has led to the synthesis of new architectures with adjustable intermolecular charge-transfer integrals. These compounds show favorable electron affinity and good thermostability, making them suitable as electron transport layers in blue phosphorescent organic light emitting diodes (PhOLEDs). The development of these materials demonstrates the potential of quinoxaline derivatives in improving the performance of organic electronic devices (Yin et al., 2016).
Propriétés
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c21-20(22)28-17-8-4-1-5-14(17)19(26)25-10-9-13(12-25)27-18-11-23-15-6-2-3-7-16(15)24-18/h1-8,11,13,20H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKHVUSLOGMLEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)
![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)
![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
![2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone](/img/structure/B2396903.png)

